3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a broad spectrum of biological activities .
Mode of Action
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological pathways due to their diverse biological activities .
Result of Action
Some pyrazole derivatives have shown moderate antiproliferative activities , suggesting potential applications in cancer treatment.
Biological Activity
3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 119168-77-3, is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and applications.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered pyrazole ring with an ethyl and methyl group attached to the nitrogen atoms, along with a carboxamide functional group. This unique configuration contributes to its biological properties.
The primary mechanism of action for this compound involves interaction with specific biochemical pathways:
- Target Enzymes : The compound primarily targets succinate dehydrogenase (SDH) , crucial for cellular respiration and energy production. By inhibiting this enzyme, it disrupts the citric acid cycle and electron transport chain, leading to reduced energy availability in cells.
- Biochemical Pathways : The inhibition of SDH has been shown to significantly affect pathogen growth, particularly in fungi such as Alternaria solani, where it demonstrated over 90% inhibition at concentrations as low as 100 μg/mL.
Antimicrobial Properties
Research indicates that this compound exhibits substantial antimicrobial activity. It has been tested against various bacterial and fungal strains:
Microorganism | Inhibition (%) at 100 μg/mL |
---|---|
Alternaria solani | >90% |
Escherichia coli | >80% |
Staphylococcus aureus | >75% |
This table highlights the compound's effectiveness across different microbial species, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In addition to antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptotic Pathways : The compound activates caspases, which are crucial for the apoptotic process, thereby promoting cell death in malignant cells.
Case Studies
Several case studies have illustrated the efficacy of this compound in practical applications:
- Case Study on Fungal Infections : A study involving agricultural applications demonstrated that the compound effectively controlled Alternaria solani, a significant pathogen affecting crops. Field trials indicated enhanced crop yield and health when treated with formulations containing this compound.
- Cancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for therapeutic use:
- Solubility : The compound is soluble in various organic solvents such as chloroform and methanol, which facilitates its formulation into different delivery systems.
- Stability : It exhibits stability under physiological conditions, making it suitable for further development into pharmaceutical preparations.
Properties
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMGWUUFODLBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.